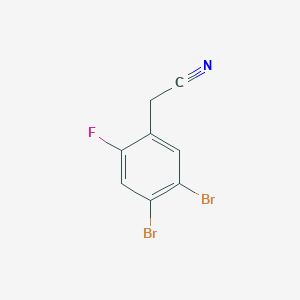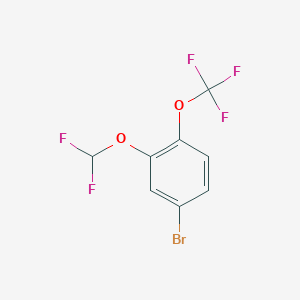![molecular formula C8H7BrN2 B1447422 6-Brom-1-methyl-1H-pyrrolo[3,2-c]pyridin CAS No. 2091221-98-4](/img/structure/B1447422.png)
6-Brom-1-methyl-1H-pyrrolo[3,2-c]pyridin
Übersicht
Beschreibung
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 . The compound is typically stored in a dry place at 2-8°C .
Synthesis Analysis
The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine involves the use of sodium hydride in N,N-dimethyl-formamide. The reaction mixture is stirred at 25 °C for 2 hours and then quenched with methanol .Molecular Structure Analysis
The InChI code for 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is 1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese biologisch aktiver Moleküle
Die Verbindung dient als Vorläufer bei der Synthese verschiedener biologisch aktiver Moleküle. Ihre Struktur ist eng verwandt mit Pyrazolopyridinen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. So kann sie beispielsweise zur Herstellung von Molekülen mit potenziellen entzündungshemmenden, antiviralen und Antitumor-Eigenschaften verwendet werden .
Entwicklung von Kinase-Inhibitoren
Kinase-Inhibitoren sind bei der Behandlung von Krebs aufgrund ihrer Rolle bei der Regulation des Zellwachstums von entscheidender Bedeutung. Derivate von 6-Brom-1-methyl-1H-pyrrolo[3,2-c]pyridin wurden auf ihr Potenzial als Kinase-Inhibitoren untersucht, was zur Entwicklung neuer Krebstherapien führen könnte .
Antidiabetische Anwendungen
Forschungen haben gezeigt, dass Derivate dieser Verbindung den Blutzuckerspiegel senken können, was auf potenzielle Anwendungen bei der Behandlung von Diabetes und verwandten Stoffwechselstörungen hindeutet .
Pharmazeutische Forschung
Die Derivate der Verbindung werden auf ihre pharmazeutischen Anwendungen untersucht. Aufgrund ihrer strukturellen Ähnlichkeit mit Purinbasen ist sie ein Kandidat für die Entwicklung neuer Medikamente, die mit den natürlichen Purinsystemen des Körpers interagieren können .
Materialwissenschaften
In den Materialwissenschaften können die Derivate der Verbindung zur Entwicklung neuer organischer Materialien mit spezifischen elektronischen Eigenschaften verwendet werden, die möglicherweise nützlich sind bei der Herstellung neuer Arten von Halbleitern oder anderen elektronischen Komponenten .
Synthese von Naturprodukten
Einige Derivate von this compound wurden aus natürlichen Quellen isoliert. Die Verbindung kann zur Synthese von Analoga dieser Naturprodukte verwendet werden, die einzigartige biologische Aktivitäten haben können .
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit fgfr1 , suggesting that 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine may have similar targets.
Mode of Action
It’s plausible that it interacts with its targets, possibly fgfr1, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have shown antitumor activities against various cancer cell lines .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H302-H317-H318-H411, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Biochemische Analyse
Biochemical Properties
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the FGFR signaling pathway . This compound can also induce apoptosis (programmed cell death) in these cells, highlighting its potential as an anti-cancer agent . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine exerts its effects through several mechanisms. One primary mechanism involves binding to the active site of FGFRs, leading to inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascade that promotes cell proliferation and survival. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to this compound in cell culture models has revealed sustained inhibition of cell proliferation and induction of apoptosis, suggesting that its effects are durable over time .
Dosage Effects in Animal Models
The effects of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways .
Transport and Distribution
Within cells and tissues, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, it may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For example, phosphorylation or ubiquitination may affect its distribution and stability within the cell.
Eigenschaften
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAULVAVFEUKSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


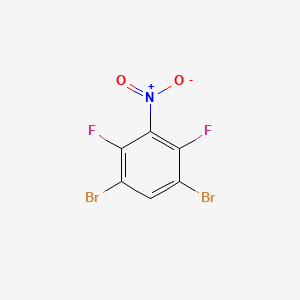

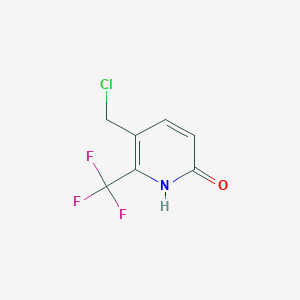
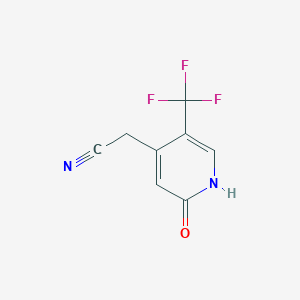

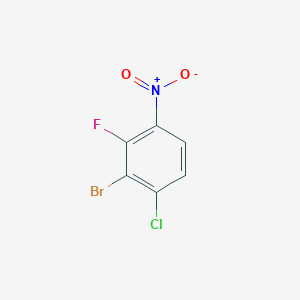
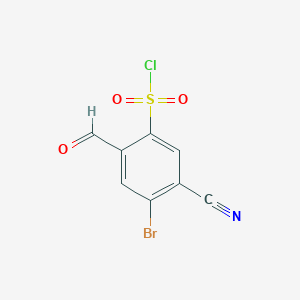
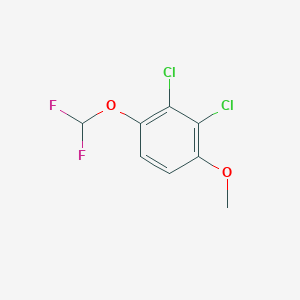
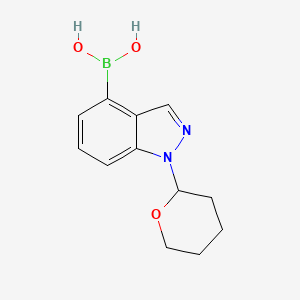
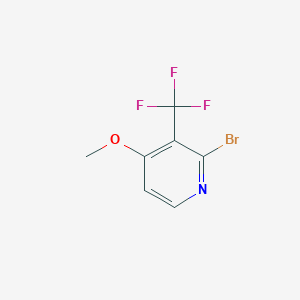
![6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1447357.png)

